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Compound of Interest

Compound Name:
(2-Phenyloxazol-4-

yl)methanamine

Cat. No.: B1370681 Get Quote

An In-Depth Technical Guide to (2-Phenyloxazol-4-yl)methanamine: Properties, Synthesis,

and Applications in Drug Discovery

Introduction
The oxazole motif is a cornerstone in medicinal chemistry, forming the structural core of

numerous biologically active compounds.[1] Its unique electronic properties and ability to

participate in hydrogen bonding make it a valuable scaffold in the design of therapeutic agents.

[1] (2-Phenyloxazol-4-yl)methanamine, in particular, represents a versatile building block,

combining the rigidity of the phenyl-oxazole system with the reactive potential of a primary

aminomethyl group. This guide, intended for researchers, chemists, and drug development

professionals, provides a comprehensive overview of the molecular properties, synthesis,

characterization, and potential applications of this important chemical entity. As a Senior

Application Scientist, the focus here is not merely on protocols but on the underlying scientific

rationale, ensuring a robust and reproducible understanding of this compound's chemistry and

utility.

Part 1: Molecular Profile and Physicochemical
Properties
A thorough understanding of a molecule's fundamental properties is the bedrock of its

successful application in research and development. (2-Phenyloxazol-4-yl)methanamine is a
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relatively small molecule, but its structural features—a terminal primary amine, a central

oxazole heterocycle, and a phenyl substituent—dictate its reactivity, solubility, and potential for

biological interactions.

The primary amine (pKa ~9-10) serves as a key interaction point, capable of forming salts and

acting as a hydrogen bond donor. The oxazole ring is an aromatic, electron-rich system that

can engage in π-stacking interactions, while the nitrogen and oxygen atoms can act as

hydrogen bond acceptors. The phenyl group provides a lipophilic domain, influencing the

molecule's overall solubility and potential for hydrophobic interactions with biological targets.

Core Physicochemical Data
Property Value Source

Molecular Formula C₁₀H₁₀N₂O PubChem[2]

Molecular Weight 174.20 g/mol PubChem[2]

CAS Number 408352-90-9 PubChem[2]

IUPAC Name
(2-phenyl-1,3-oxazol-4-

yl)methanamine
PubChem[2]

Synonyms

1-(2-Phenyl-1,3-oxazol-4-

yl)methanamine, 2-Phenyl-4-

oxazolemethanamine

PubChem[2]

Molecular Structure Diagram
Caption: 2D structure of (2-Phenyloxazol-4-yl)methanamine.

Part 2: Synthesis and Purification Workflow
The synthesis of substituted oxazoles is a well-established field of organic chemistry. A reliable

route to (2-Phenyloxazol-4-yl)methanamine can be adapted from literature precedents for

similar structures, such as the reaction of a bromoacetyl precursor with an amide.[3] The

following protocol outlines a logical and robust synthetic approach.

Proposed Synthetic Pathway
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The synthesis can be envisioned as a two-step process starting from a protected amino acid

derivative, which provides the aminomethyl backbone, followed by cyclization with a benzamide

precursor to form the 2-phenyloxazole ring. This approach offers good control over the

introduction of the functional groups.

Caption: Proposed synthetic workflow for (2-Phenyloxazol-4-yl)methanamine.

Experimental Protocol: Synthesis
Causality Statement: This protocol is designed for high fidelity and scalability. The use of Boc

protection for the amine prevents side reactions, and the choice of a mild cyclodehydration

agent minimizes degradation. The final deprotection under acidic conditions is a standard, high-

yielding procedure.

Step 1: Acylation of Serine Derivative.

To a solution of N-Boc-L-serine methyl ester (1.0 eq) in dichloromethane (DCM) at 0 °C,

add pyridine (1.2 eq).

Slowly add benzoyl chloride (1.1 eq) dropwise.

Allow the reaction to warm to room temperature and stir for 12 hours.

Monitor reaction completion by TLC.

Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃

solution, and brine.

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced

pressure to yield the crude N-benzoyl intermediate.

Step 2: Cyclodehydration to form the Oxazole Ring.

Self-Validation Check: This step is critical. The reaction must be conducted under

anhydrous conditions in an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis

of the dehydrating agent.

Dissolve the crude intermediate from Step 1 in anhydrous THF.
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Cool the solution to -78 °C.

Slowly add diethylaminosulfur trifluoride (DAST) (1.5 eq).

Stir at -78 °C for 1 hour, then allow to warm to room temperature and stir for an additional

4 hours.

Carefully quench the reaction by slowly adding it to a stirred, saturated solution of

NaHCO₃ at 0 °C.

Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.

Step 3: Boc Deprotection.

Dissolve the crude protected oxazole in DCM.

Add trifluoroacetic acid (TFA) (10 eq) and stir at room temperature for 2 hours.

Monitor deprotection by TLC.

Concentrate the reaction mixture under reduced pressure.

Redissolve the residue in ethyl acetate and wash with saturated NaHCO₃ to neutralize

excess acid.

Extract the aqueous layer with ethyl acetate. Combine organic layers, wash with brine, dry

over Na₂SO₄, and concentrate to yield the crude final product.

Experimental Protocol: Purification
Column Chromatography.

Adsorb the crude product onto a small amount of silica gel.

Load onto a silica gel column packed in a suitable solvent system (e.g., a gradient of 0-

10% methanol in dichloromethane). The polarity is chosen to effectively separate the polar

amine product from less polar impurities.

Elute the column and collect fractions, monitoring by TLC.
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Combine fractions containing the pure product and concentrate under reduced pressure.

Salt Formation (Optional, for stability and handling).

Dissolve the purified free base in a minimal amount of diethyl ether or ethyl acetate.

Add a solution of HCl in ether (1.1 eq) dropwise with stirring.

The hydrochloride salt will precipitate. Collect the solid by filtration, wash with cold ether,

and dry under vacuum.

Part 3: Analytical Characterization
Rigorous analytical characterization is non-negotiable to confirm the identity, purity, and

structure of the synthesized compound. Each technique provides a piece of the puzzle, and

together they create a self-validating system of proof.

Summary of Expected Analytical Data
Technique Expected Result

¹H NMR (400 MHz, CDCl₃)

δ ~7.9-8.1 (m, 2H, Ar-H), δ ~7.4-7.6 (m, 4H, Ar-

H + Oxazole-H), δ ~3.9 (s, 2H, CH₂), δ ~1.6 (br

s, 2H, NH₂)

¹³C NMR (100 MHz, CDCl₃)

δ ~162 (C=N), δ ~150 (Ar-C), δ ~138 (Oxazole-

C), δ ~130 (Ar-CH), δ ~128 (Ar-CH), δ ~127 (Ar-

C), δ ~126 (Ar-CH), δ ~38 (CH₂)

ESI-MS
Calculated for C₁₀H₁₁N₂O⁺ [M+H]⁺: 175.0866;

Found: 175.08XX

HPLC Purity

>95% (e.g., C18 column, mobile phase A: 0.1%

TFA in H₂O, B: 0.1% TFA in ACN, gradient

elution, UV detection at 254 nm)

Protocol: NMR Sample Preparation and Analysis
Accurately weigh ~5-10 mg of the purified compound.
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Dissolve in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry

NMR tube.

Acquire ¹H, ¹³C, and 2D spectra (e.g., COSY, HSQC) to confirm connectivity and assign all

signals. The causality for running 2D NMR is to unambiguously link protons to their attached

carbons (HSQC) and to adjacent protons (COSY), providing definitive structural proof.

Part 4: Potential Applications in Drug Discovery
The (2-Phenyloxazol-4-yl)methanamine scaffold is a "privileged structure," a molecular

framework that is capable of binding to multiple, unrelated biological targets. Its derivatives

have shown promise in a variety of therapeutic areas.

Enzyme Inhibition: The core structure is related to known inhibitors of enzymes like

monoamine oxidase (MAO), which are targets for neurodegenerative diseases like

Parkinson's.[3] The primary amine can interact with key active site residues, while the

phenyl-oxazole body can occupy hydrophobic pockets.

Anti-Inflammatory Agents: Similar heterocyclic structures, such as benzimidazoles, are

known to inhibit inflammatory pathways, for instance by modulating TNF-α production or NF-

κB signaling.[4][5]

Kinase Inhibition: The general structure shares features with scaffolds used in the

development of kinase inhibitors for oncology, where the heterocycle acts as a hinge-binding

motif.[6]

Metabolic Diseases: Oxazole derivatives have been investigated as insulin sensitivity

enhancers for the treatment of Type II Diabetes.[7]
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Caption: Relationship between molecular features and potential therapeutic targets.

Part 5: Safety, Handling, and Storage
Ensuring laboratory safety is paramount. Based on available safety data sheets for this and

structurally related compounds, (2-Phenyloxazol-4-yl)methanamine should be handled as a

hazardous chemical.[8]

Hazards:

Causes skin irritation and serious eye irritation.[9]

May cause respiratory irritation.[9]

Corrosive material; ingestion can cause severe damage.[8]

Protocol: Safe Handling and Emergency Procedures
Engineering Controls: Always handle this compound inside a certified chemical fume hood to

avoid inhalation of dust or vapors.[8] An eye wash station and safety shower must be readily
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accessible.[10]

Personal Protective Equipment (PPE):

Wear nitrile gloves, a flame-retardant lab coat, and splash-proof safety goggles or a face

shield.[10]

Handling:

Avoid generating dust.

Wash hands thoroughly after handling.[8]

Keep away from strong oxidizing agents.[8]

Emergency Procedures:

Skin Contact: Immediately remove all contaminated clothing and rinse the skin with plenty

of water for at least 15 minutes.[8]

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if

present and easy to do. Continue rinsing and seek immediate medical attention.[8]

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek

immediate medical attention.[8]

Ingestion: Do NOT induce vomiting. Rinse mouth and call a poison center or physician

immediately.[8]

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[8] Storing

under an inert atmosphere is recommended for long-term stability.[8]

Conclusion
(2-Phenyloxazol-4-yl)methanamine is more than just a chemical compound; it is a versatile

tool for the modern medicinal chemist. Its straightforward synthesis, combined with the rich

biological potential of the 2-phenyloxazole scaffold, makes it an attractive starting point for

discovery programs targeting a wide range of diseases. This guide provides the foundational

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.kishida.co.jp/product/catalog/msds/id/17338/code/PK0-22071e.pdf
https://www.kishida.co.jp/product/catalog/msds/id/17338/code/PK0-22071e.pdf
https://www.fishersci.com/store/msds?partNumber=AC391450050&countryCode=US&language=en
https://www.fishersci.com/store/msds?partNumber=AC391450050&countryCode=US&language=en
https://www.fishersci.com/store/msds?partNumber=AC391450050&countryCode=US&language=en
https://www.fishersci.com/store/msds?partNumber=AC391450050&countryCode=US&language=en
https://www.fishersci.com/store/msds?partNumber=AC391450050&countryCode=US&language=en
https://www.fishersci.com/store/msds?partNumber=AC391450050&countryCode=US&language=en
https://www.fishersci.com/store/msds?partNumber=AC391450050&countryCode=US&language=en
https://www.fishersci.com/store/msds?partNumber=AC391450050&countryCode=US&language=en
https://www.benchchem.com/product/b1370681?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1370681?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


knowledge and practical protocols necessary for researchers to confidently synthesize,

characterize, and utilize this valuable molecule in their quest for the next generation of

therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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